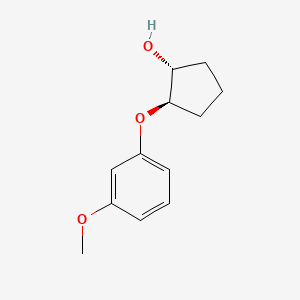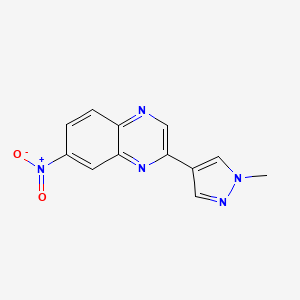
2-(1-Methyl-1H-pyrazol-4-yl)-7-nitroquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methyl-1H-pyrazol-4-yl)-7-nitroquinoxaline is a heterocyclic compound that features both pyrazole and quinoxaline moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)-7-nitroquinoxaline typically involves the reaction of 4-bromo-2-nitroaniline with 1-methyl-1H-pyrazole under specific conditions. The process includes several steps such as substitution, reductive cyclization, oxidation, and condensation . The reaction conditions often involve the use of solvents like dichloromethane and methanol, and the reactions are carried out under reflux conditions.
Industrial Production Methods
For industrial production, the synthesis process is optimized for scalability and cost-effectiveness. The raw materials used are readily available, and the process is designed to be environmentally friendly and suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Methyl-1H-pyrazol-4-yl)-7-nitroquinoxaline undergoes various types of chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are often carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoxaline derivatives, while reduction reactions may produce amine derivatives .
Aplicaciones Científicas De Investigación
2-(1-Methyl-1H-pyrazol-4-yl)-7-nitroquinoxaline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: This compound is being investigated for its potential use in the development of new pharmaceuticals, particularly as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials with specific electronic and photophysical properties.
Mecanismo De Acción
The mechanism of action of 2-(1-Methyl-1H-pyrazol-4-yl)-7-nitroquinoxaline involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-Methyl-1-phenyl-1H-pyrazole
- 3(5)-Substituted Pyrazoles
Uniqueness
2-(1-Methyl-1H-pyrazol-4-yl)-7-nitroquinoxaline is unique due to its specific combination of pyrazole and quinoxaline moieties, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in the development of new pharmaceuticals and materials .
Propiedades
Fórmula molecular |
C12H9N5O2 |
|---|---|
Peso molecular |
255.23 g/mol |
Nombre IUPAC |
2-(1-methylpyrazol-4-yl)-7-nitroquinoxaline |
InChI |
InChI=1S/C12H9N5O2/c1-16-7-8(5-14-16)12-6-13-10-3-2-9(17(18)19)4-11(10)15-12/h2-7H,1H3 |
Clave InChI |
LNTDSXILWAOEJO-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)C2=CN=C3C=CC(=CC3=N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



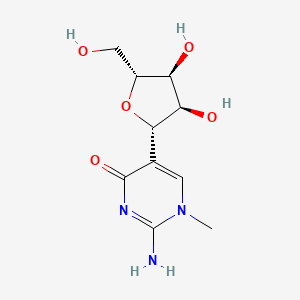
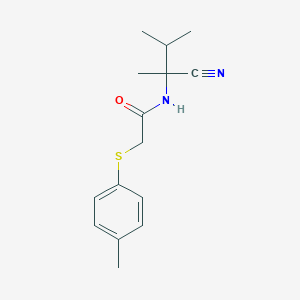

![4-[(2,4-Dichlorobenzoyl)oxy]benzoic acid](/img/structure/B13354556.png)
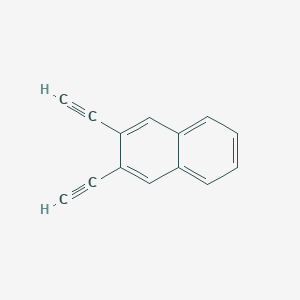
![N-{3,5-dichloro-2-[(4-methylbenzyl)oxy]benzyl}-2-butanamine](/img/structure/B13354568.png)
![(R)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl (R)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate](/img/structure/B13354585.png)
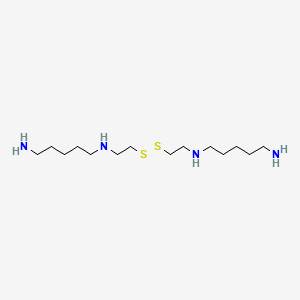

![2-({2-[(3-Chloro-4-isopropoxy-5-methoxybenzyl)amino]ethyl}amino)ethanol](/img/structure/B13354607.png)
![(2S)-2-amino-N-[(1S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]-3-phenylpropanamide](/img/structure/B13354610.png)
![6-(3,4-Dichlorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354611.png)
